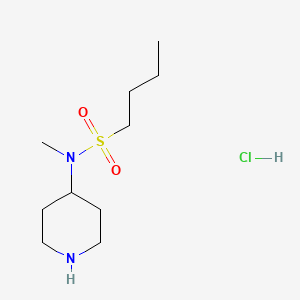
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a methanamine group and a sulfonyl group attached to a 4-methylpiperazine moiety. Its distinct chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of a phenylmethanamine derivative with a sulfonyl chloride, followed by the introduction of the 4-methylpiperazine group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with biological macromolecules, making it a useful tool in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various products, including agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can interact with receptor proteins, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)ethanamine
- (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)propanamine
- (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)butanamine
Comparison: Compared to its analogs, (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine exhibits unique properties due to the presence of the methanamine group. This structural difference can influence its reactivity, solubility, and interaction with biological targets. For example, the methanamine group may enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to certain enzymes or receptors. Additionally, the length of the carbon chain in similar compounds can affect their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Propriétés
Numéro CAS |
953730-73-9 |
|---|---|
Formule moléculaire |
C12H19N3O2S |
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine |
InChI |
InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)18(16,17)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8,10,13H2,1H3 |
Clé InChI |
NXYASIGVRFAOGD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


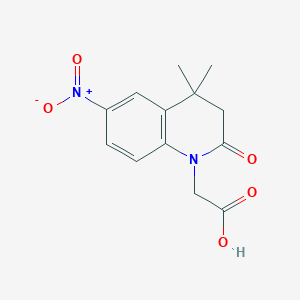
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)
![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)
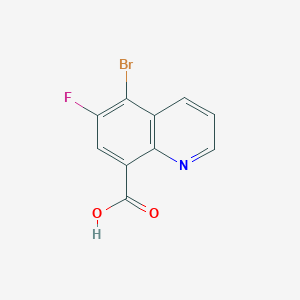



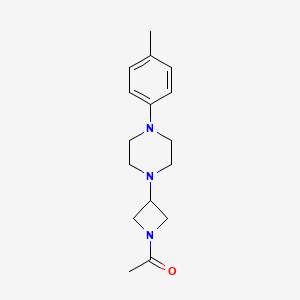


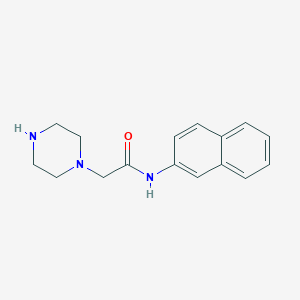
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
